molecular formula C9H11BrO2 B064200 1-(Bromomethyl)-2,4-dimethoxybenzene CAS No. 161919-74-0

1-(Bromomethyl)-2,4-dimethoxybenzene

Cat. No. B064200
Key on ui cas rn: 161919-74-0
M. Wt: 231.09 g/mol
InChI Key: WZCFNCRZGRZNRV-UHFFFAOYSA-N
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Patent
US05661169

Procedure details

A solution of 0.537 g of 1-hydroxymethyl-2,4-dimethoxybenzene in 5 ml of ether is cooled to -10° C., under a nitrogen atmosphere, and a solution of 0.1 ml of phosphorus tribromide in 2 ml of ether is added dropwise. The 1-bromomethyl-2,4-dimethoxybenzene thus obtained is stored in solution at -30° C.
Quantity
0.537 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[O:11][CH3:12].P(Br)(Br)[Br:14]>CCOCC>[Br:14][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[O:11][CH3:12]

Inputs

Step One
Name
Quantity
0.537 g
Type
reactant
Smiles
OCC1=C(C=C(C=C1)OC)OC
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
2 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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